molecular formula C8H6ClNO4 B13709740 4'-Chloro-3'-nitro-2-hydroxyacetophenone

4'-Chloro-3'-nitro-2-hydroxyacetophenone

Cat. No.: B13709740
M. Wt: 215.59 g/mol
InChI Key: DYANBOLARCERAG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4'-Chloro-3'-nitro-2-hydroxyacetophenone (IUPAC: 2-hydroxy-3-nitro-4-chloroacetophenone) is a substituted acetophenone derivative with the molecular formula C₈H₅ClNO₄ (molecular weight: 214.59 g/mol). Its structure consists of a benzene ring bearing an acetyl group (COCH₃) at position 1, a hydroxyl (-OH) group at position 2, a nitro (-NO₂) group at position 3, and a chlorine atom at position 4 (Figure 1).

  • Friedel-Crafts acetylation of substituted benzene precursors.
  • Diazotization or hydroxylation of pre-functionalized acetophenones (e.g., 3-amino-4-chloroacetophenone).

Properties

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)-2-hydroxyethanone

InChI

InChI=1S/C8H6ClNO4/c9-6-2-1-5(8(12)4-11)3-7(6)10(13)14/h1-3,11H,4H2

InChI Key

DYANBOLARCERAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CO)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Nitration of 4'-Chloro-2-hydroxyacetophenone

Overview:
The most common and direct synthetic route to 4'-Chloro-3'-nitro-2-hydroxyacetophenone involves the nitration of 4'-Chloro-2-hydroxyacetophenone. This electrophilic aromatic substitution introduces the nitro group selectively at the 3-position relative to the hydroxyl substituent.

Reaction Conditions:

  • Reagents: Concentrated nitric acid and sulfuric acid mixture (nitrating mixture).
  • Temperature: Maintained at low temperatures (0–5°C) to avoid over-nitration and decomposition.
  • Time: Controlled reaction time to optimize yield and selectivity.

Mechanism:
The hydroxyl group at position 2 activates the ring toward electrophilic substitution and directs nitration ortho and para to itself. The chloro substituent at position 4 influences regioselectivity, favoring nitration at position 3.

Purification:
Post-reaction, the product is isolated by recrystallization from ethanol or purified via chromatographic techniques to achieve high purity (>99%).

Parameter Optimal Condition Notes
Nitrating mixture HNO₃ / H₂SO₄ (conc.) Classic nitration mixture
Temperature 0–5°C Prevents over-nitration and degradation
Reaction time 1–3 hours Monitored to maximize yield
Purification Recrystallization (ethanol) Ensures high purity

Hydroxylation and Chlorination Sequence

Alternative Route:
Sequential functionalization starting from acetophenone derivatives can be employed:

  • Step 1: Chlorination at the 4-position of 2-hydroxyacetophenone.
  • Step 2: Nitration at the 3-position under controlled acidic conditions.

This sequence allows for better control over substitution patterns and can be adapted depending on available starting materials.

Green Synthesis Approaches

A patent (CN108911988B) describes a green synthesis method for related hydroxy-nitroacetophenones, emphasizing environmentally friendly processes:

  • Use of milder reaction conditions to reduce hazardous waste.
  • Employment of catalytic systems involving metals such as copper, nickel, or palladium acetates to facilitate hydroxylation and nitration reactions.
  • Avoidance of excess strong acids and use of aqueous or less toxic solvents.

While this patent focuses on 2-hydroxy-3-nitroacetophenone, similar principles can be adapted for the chloro-substituted derivative.

Analytical and Structural Confirmation Techniques

Post-synthesis, the compound's structure is confirmed by:

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Direct Nitration 4'-Chloro-2-hydroxyacetophenone HNO₃/H₂SO₄, 0–5°C High regioselectivity, straightforward Requires careful temperature control
Sequential Chlorination + Nitration 2-Hydroxyacetophenone Chlorinating agent, then nitration mix Flexibility in substitution control Multi-step, longer synthesis time
Green Catalytic Synthesis (Patent) Acetophenone derivatives Metal catalysts (Cu, Ni, Pd), mild conditions Environmentally friendly, scalable Patent-protected, less industrial data

Research Findings and Perspectives

  • The nitration step is critical and must be carefully controlled to avoid side reactions such as over-nitration or ring degradation.
  • The presence of the hydroxyl group strongly influences regioselectivity, favoring nitration ortho to itself.
  • Chlorine substitution at the 4-position affects electronic distribution, enhancing selectivity for the 3-nitro position.
  • Recent advances in green chemistry suggest potential for catalytic nitration and hydroxylation methods that reduce environmental impact and improve safety.
  • Structural elucidation via X-ray crystallography remains the gold standard for confirming substitution patterns in complex aromatic systems.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-nitro-2-hydroxyacetophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Reduction: 4’-Chloro-3’-amino-2-hydroxyacetophenone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4’-Chloro-3’-nitro-2-acetylphenol.

Scientific Research Applications

4’-Chloro-3’-nitro-2-hydroxyacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-nitro-2-hydroxyacetophenone is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chloro and hydroxy groups can engage in substitution and oxidation reactions, respectively. These chemical properties make it a versatile compound in synthetic chemistry and potential drug development.

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Reactivity
4'-Chloro-3'-nitro-2-hydroxyacetophenone -OH (2), -NO₂ (3), -Cl (4, acetyl at 1) C₈H₅ClNO₄ 214.59 Not reported Intermediate for heterocycles
4'-Chloro-3'-nitroacetophenone -NO₂ (3), -Cl (4, acetyl at 1) C₈H₆ClNO₃ 199.59 99–101 Synthesis of 4-chloro-3-nitrostyrene
2-Chloro-3',4'-dihydroxyacetophenone -OH (3,4), -Cl (2, acetyl at 1) C₈H₇ClO₃ 186.59 Not reported Enzyme inhibition (biological studies)
1-(3-Chloro-2-hydroxyphenyl)-2-nitroethanone -OH (2), -Cl (3), -NO₂ (ethyl chain) C₈H₆ClNO₄ 215.59 103 Coumarin derivative synthesis
1-(4-Chloro-3-hydroxyphenyl)ethanone -OH (3), -Cl (4, acetyl at 1) C₈H₇ClO₂ 170.60 Not reported Intermediate in hydroxylation reactions

Key Differences in Reactivity and Physical Properties

Hydroxyl Group Influence: The 2-hydroxy group in this compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like 4'-chloro-3'-nitroacetophenone. This increases solubility in polar solvents (e.g., DMSO, methanol) and enables reactions such as etherification or esterification. In contrast, 4'-chloro-3'-nitroacetophenone lacks this group, making it more lipophilic and suitable for reactions requiring non-polar conditions (e.g., Friedel-Crafts alkylation).

Nitro Group Positioning: The 3-nitro group in the target compound is a strong electron-withdrawing group, directing electrophilic substitution to the meta position. This contrasts with 2-chloro-3',4'-dihydroxyacetophenone, where the dihydroxy groups favor ortho/para reactivity.

Melting Points: The hydroxyl group typically raises melting points due to intermolecular hydrogen bonding. For example, 1-(3-chloro-2-hydroxyphenyl)-2-nitroethanone melts at 103°C, while non-hydroxylated 4'-chloro-3'-nitroacetophenone melts at 99–101°C.

Spectral Data: 1H NMR: The hydroxyl proton in this compound would resonate at δ ~12 ppm (DMSO-d6), absent in non-hydroxylated analogs. 13C NMR: The nitro and chloro groups cause significant downfield shifts (e.g., C-3 and C-4 carbons at δ ~150 and ~140 ppm, respectively).

Q & A

Q. What are the established synthetic routes for 4'-Chloro-3'-nitro-2-hydroxyacetophenone, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via sequential nitration and chlorination of acetophenone derivatives. For example, nitration of 4'-chloroacetophenone under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) yields the nitro-substituted intermediate, followed by hydroxylation at the 2-position. Key parameters include:
  • Temperature : Excessively high temperatures during nitration can lead to over-nitration or decomposition .
  • Catalysts : Acidic catalysts (e.g., sulfuric acid) enhance electrophilic substitution efficiency.
  • Purification : Recrystallization from ethanol or chromatography is critical to achieve >99% purity .

Q. How is the structural elucidation of this compound performed, and what spectroscopic techniques are most reliable?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substitution patterns. For example, the hydroxyl proton appears as a singlet (~δ 12 ppm), while aromatic protons show splitting due to nitro and chloro groups .
  • IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, especially when isomers are possible .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Store in airtight containers at –20°C to prevent degradation .
  • Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste streams .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The nitro group (–NO₂) is a strong electron-withdrawing group (EWG), activating the aromatic ring toward NAS at specific positions. Computational studies (e.g., DFT calculations) predict that the chloro substituent directs nucleophiles to the para position relative to itself. Experimental validation involves:
  • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under controlled conditions.
  • Isotopic Labeling : Use ¹⁸O-labeled nitro groups to track substitution pathways .

Q. What strategies can resolve contradictions in reported melting points or spectral data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:
  • Reproducibility Checks : Replicate synthesis using literature methods and compare purity via HPLC.
  • Advanced Characterization : Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvates .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3'-chloro-4'-nitro derivatives) to identify trends .

Q. How can this compound serve as a precursor for bioactive quinoxaline derivatives, and what synthetic modifications optimize activity?

  • Methodological Answer : The compound is a key intermediate in synthesizing quinoxalinecarboxamide 1,4-dioxides, which exhibit antimicrobial activity. Optimized steps include:
  • Condensation Reactions : React with o-phenylenediamine derivatives in acetic acid under reflux to form the quinoxaline core .
  • Functionalization : Introduce electron-donating groups (e.g., –OCH₃) at the 7-position to enhance bioactivity .
  • SAR Studies : Test derivatives against bacterial models (e.g., E. coli) to correlate substituent effects with MIC values .

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